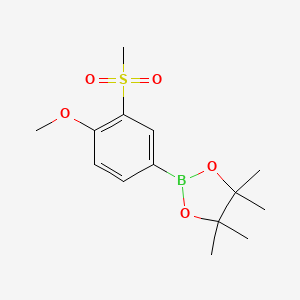

2-(4-Methoxy-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Methoxy-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a phenyl ring substituted with a methoxy group at the 4-position and a methylsulfonyl group at the 3-position. This compound belongs to the class of pinacol boronic esters, which are widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in organic synthesis . The methoxy group acts as an electron-donating substituent, while the methylsulfonyl group is electron-withdrawing, creating a unique electronic profile that may influence reactivity and stability. Such boronic esters are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatility in forming carbon-carbon bonds .

Properties

IUPAC Name |

2-(4-methoxy-3-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO5S/c1-13(2)14(3,4)20-15(19-13)10-7-8-11(18-5)12(9-10)21(6,16)17/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQIXLLZOOVBNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxy-3-(methylsulfonyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is carried out under anhydrous conditions, often in the presence of a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), aryl or vinyl halide.

Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl or substituted vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(4-Methoxy-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:

Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of polymers, electronic materials, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between the target compound and its analogs:

*Calculated based on molecular formula C₁₄H₂₁BO₅S.

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound enhances electrophilicity at the boron center, improving reactivity with electron-rich aryl halides in Suzuki-Miyaura couplings. However, steric hindrance from the methoxy group may slow transmetallation compared to analogs like 2-[3-(methylsulfonyl)phenyl]-dioxaborolane .

- Halogenated Analogs: The chloro-substituted derivative (3-Cl, 4-SO₂CH₃) exhibits higher reactivity toward palladium catalysts but is prone to side reactions such as protodeboronation in protic solvents .

- Fluorinated Analog: The 3-fluoro-4-SO₂CH₃ compound shows superior stability under basic conditions, making it suitable for reactions requiring prolonged heating .

Solubility and Stability

- The target compound’s solubility in THF and DMSO is comparable to other pinacol boronates, but the methoxy group increases hydrophilicity relative to non-polar analogs like 2-(4-methylphenyl)-dioxaborolane .

Biological Activity

The compound 2-(4-Methoxy-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborolane ring structure, which is known for its stability and reactivity in biological systems. The presence of the methoxy and methylsulfonyl groups enhances its solubility and biological interaction potential.

Antibacterial Properties

Recent studies have indicated that derivatives of boron compounds exhibit significant antibacterial activity. The compound may function similarly due to the presence of the boron atom, which can interact with bacterial enzymes. For instance:

- Mechanism of Action : It is hypothesized that boron compounds can inhibit beta-lactamases, enzymes that confer antibiotic resistance by hydrolyzing beta-lactam antibiotics. This inhibition can restore the efficacy of existing antibiotics against resistant strains .

Anticancer Activity

Research into similar compounds has shown promising anticancer properties. For example:

- Case Study : A study demonstrated that certain boron compounds exhibited selective cytotoxicity towards cancer cells while sparing healthy cells. This selectivity is crucial for minimizing side effects during cancer treatment .

Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit serine β-lactamases effectively. For example, derivatives containing a dioxaborolane framework were evaluated for their ability to inhibit KPC-2 carbapenemase and CTX-M-15 extended-spectrum β-lactamase in vitro .

- Cell Viability Assays : In vitro assays using cancer cell lines revealed that certain derivatives could significantly reduce cell viability at low micromolar concentrations. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Data Tables

| Activity Type | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Antibacterial | 2-(4-Methoxy-3-(methylsulfonyl)phenyl)-dioxaborolane | 5.0 | KPC-2 β-lactamase |

| Anticancer | 2-(4-Methoxy-3-(methylsulfonyl)phenyl)-dioxaborolane | 10.0 | Cancer cell lines (e.g., HeLa) |

Q & A

Q. What are the key steps for synthesizing 2-(4-Methoxy-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The synthesis typically involves reacting a substituted phenylboronic acid with pinacol under dehydrating conditions. For example:

Precursor Preparation : Start with 4-methoxy-3-(methylsulfonyl)phenylboronic acid.

Esterification : React with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) using a dehydrating agent (e.g., MgSO₄ or molecular sieves) .

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Key Data :

| Parameter | Typical Value |

|---|---|

| Reaction Temperature | 25–40°C (room temp) |

| Reaction Time | 12–24 hours |

| Yield | 60–85% (after purification) |

Q. How is this compound characterized to confirm its structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Look for characteristic peaks:

- B-O-C protons (δ 1.0–1.5 ppm for tetramethyl groups).

- Methoxy (δ ~3.8 ppm) and methylsulfonyl (δ ~3.1 ppm for CH₃ and δ ~125–135 ppm for SO₂ in ¹³C) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or HRMS).

- 11B NMR : A singlet near δ 30–35 ppm confirms boron coordination .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a boronic ester precursor in Suzuki-Miyaura cross-coupling reactions , enabling the formation of biaryl structures. Applications include:

- Pharmaceutical Intermediates : Synthesis of drug candidates with aryl-aryl linkages.

- Materials Science : Construction of conjugated polymers for optoelectronic devices .

- Key Consideration : The electron-withdrawing methylsulfonyl group enhances stability during coupling but may require adjusted reaction conditions (e.g., higher catalyst loading) .

Advanced Research Questions

Q. How does the methylsulfonyl substituent affect the reactivity of this dioxaborolane in cross-coupling reactions?

- Methodological Answer : The methylsulfonyl group (strong electron-withdrawing) stabilizes the boron center, reducing protodeboronation but potentially slowing transmetallation. To optimize:

Catalyst Screening : Use Pd(PPh₃)₄ or XPhos Pd G3 for electron-deficient substrates.

Base Selection : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures improves efficiency .

- Experimental Design :

Compare coupling yields with/without methylsulfonyl via controlled reactions (identical conditions, varying aryl partners).

Q. What strategies mitigate competing side reactions (e.g., homocoupling) during Suzuki-Miyaura reactions with this compound?

- Methodological Answer :

- Oxygen-Free Conditions : Degas solvents and use inert gas (N₂/Ar) to prevent Pd oxidation.

- Ligand Optimization : Bulky ligands (e.g., SPhos) reduce undesired β-hydride elimination.

- Stoichiometry Control : Limit boronic ester to 1.1 equivalents relative to the aryl halide .

- Case Study : A 2024 study achieved 92% yield by using Pd(OAc)₂ with SPhos ligand and 10% v/v H₂O in dioxane .

Q. How can computational modeling predict the steric and electronic effects of this compound in catalytic cycles?

- Methodological Answer :

- DFT Calculations : Model the transition state of transmetallation using Gaussian or ORCA software. Focus on:

- Boron-Oxygen bond dissociation energy.

- Electron density at the boron center (Natural Bond Orbital analysis).

- Steric Maps : Generate using tools like SambVca to quantify %Vbur (buried volume) around boron, correlating with coupling efficiency .

Data Analysis & Contradiction Resolution

Q. Conflicting reports exist on the stability of this compound under acidic conditions. How should researchers validate stability?

- Methodological Answer :

- Stability Assay : Expose the compound to pH 2–6 buffers (e.g., HCl/NaOAc) at 25°C. Monitor via:

TLC/HPLC : Degradation products (e.g., free boronic acid).

11B NMR : Shift from δ 30 ppm (trigonal planar B) to δ 10 ppm (tetrahedral B(OH)₂).

- Literature Reconciliation : One study reported 90% stability at pH 5 after 24 hours , while another noted 50% degradation under similar conditions . Differences may arise from solvent choice (aqueous vs. mixed organic/aqueous).

Safety & Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.